4-Ethynyl-1-(3-methylbenzyl)-1H-pyrazole
Description
4-Ethynyl-1-(3-methylbenzyl)-1H-pyrazole is a pyrazole-based compound featuring an ethynyl group at the C4 position and a 3-methylbenzyl substituent at the N1 position. Pyrazoles are heterocyclic aromatic compounds with a five-membered ring containing two adjacent nitrogen atoms.
For example, Pd(II)-catalyzed C–H bond alkenylation has been employed for functionalizing pyrenylpyrazole fluorophores , suggesting possible routes for introducing ethynyl groups.
Properties
Molecular Formula |
C13H12N2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
4-ethynyl-1-[(3-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C13H12N2/c1-3-12-8-14-15(9-12)10-13-6-4-5-11(2)7-13/h1,4-9H,10H2,2H3 |
InChI Key |
FOPKANLRLPQRCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C=N2)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-1-(3-methylbenzyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester.
Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira cross-coupling reaction, which involves the reaction of the pyrazole with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the 3-Methylbenzyl Group: The 3-methylbenzyl group is introduced through a nucleophilic substitution reaction, where the pyrazole core reacts with 3-methylbenzyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can help achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-1-(3-methylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.
Substitution: The 3-methylbenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles.
Scientific Research Applications
4-Ethynyl-1-(3-methylbenzyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Ethynyl-1-(3-methylbenzyl)-1H-pyrazole exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural and Functional Group Variations
The table below compares 4-Ethynyl-1-(3-methylbenzyl)-1H-pyrazole with structurally related pyrazole derivatives, focusing on substituents and molecular properties:
Key Differences and Implications
Substituent Effects on Reactivity and Bioactivity
- Electron-Withdrawing vs. Electron-Donating Groups: The ethynyl group at C4 is strongly electron-withdrawing, which may stabilize the pyrazole ring and influence intermolecular interactions in biological targets.
- Lipophilicity : The 3-methylbenzyl group in the target compound enhances lipophilicity compared to smaller N1 substituents (e.g., methyl or fluoroethyl), which could improve blood-brain barrier penetration or protein binding .
- Biological Activity : Pyrazole derivatives with aryl or diphenyl groups (e.g., ) exhibit antipyretic and anti-inflammatory activities, suggesting that the 3-methylbenzyl group in the target compound may confer similar properties. However, the ethynyl group’s role in modulating these activities remains unexplored.
Photophysical and Material Properties
- Pyrenylpyrazole derivatives exhibit fluorescence due to extended π-conjugation . The ethynyl group in the target compound may similarly enhance conjugation, though its impact depends on the substituent’s position and electronic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
